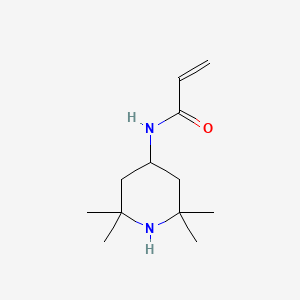

n-(2,2,6,6-Tetramethylpiperidin-4-yl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

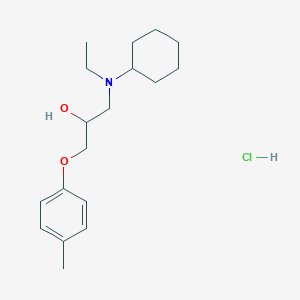

N-(2,2,6,6-Tetramethylpiperidin-4-yl)acrylamide is a chemical compound with the molecular formula C12H22N2O . It is a derivative of 2,2,6,6-Tetramethylpiperidine, a hindered secondary amine .

Molecular Structure Analysis

The molecular structure of this compound comprises an acrylamide group of the usual s-cis configuration appended to a 2,2,6,6-tetramethyl-substituted piperidine-1-oxyl radical or a piperidinyl chair . The adjacent amide and piperidinyl H atoms are approximately trans across the C-N bond .Physical And Chemical Properties Analysis

This compound has a molecular weight of 210.32 g/mol . and >98.0% . The compound is stored at refrigerated temperatures .Scientific Research Applications

Smart Polymer Solubility

N-(2,2,6,6-Tetramethylpiperidin-4-yl)acrylamide and its derivatives are used in the development of "smart" acrylamide copolymers. These copolymers exhibit reversible redox behavior, significantly altering their lower critical solution temperature (LCST) upon oxidation or reduction. Such behavior is crucial for applications where controlled solubility in response to environmental changes is needed (Fu, Policarpio, Batteas, & Bergbreiter, 2010).

Polymer Structure and Packing

The structure and packing properties of this compound are essential in the synthesis of redox-active polymers. Its molecular configuration, particularly in relation to the acrylamide group, influences the formation of hydrogen bonds and packing arrangements in polymer chains, which are crucial for designing advanced materials (Goswami, Hanton, McAdam, Moratti, & Simpson, 2015).

Electrode-Active Polymers

This compound is integral in synthesizing electrode-active polymers for organic rechargeable devices. These polymers, when used in aqueous electrolytes, demonstrate high voltage output and remarkable charging rate performance, suggesting potential applications in energy storage and conversion (Koshika, Chikushi, Sano, Oyaizu, & Nishide, 2010).

Polymerization Dynamics

Understanding the polymerization dynamics of acrylamide, especially in the presence of inhibitors like this compound, is crucial for controlling the molecular weight and properties of polyacrylamide. Such knowledge assists in the tailored synthesis of polyacrylamide for specific industrial applications (Vašková, Oremusová, & Barton̆, 1988).

Hydrophilic Radical Polymers

This compound-based hydrophilic radical polymers have shown promise in organic radical batteries. These polymers, especially when modified with sulfonate groups, exhibit improved charge-discharge cycling stability and higher specific capacity, indicating potential applications in advanced energy systems (Chikushi, Yamada, Oyaizu, & Nishide, 2012).

properties

IUPAC Name |

N-(2,2,6,6-tetramethylpiperidin-4-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O/c1-6-10(15)13-9-7-11(2,3)14-12(4,5)8-9/h6,9,14H,1,7-8H2,2-5H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REKHXRWEQQXQLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NC(=O)C=C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]propanamide](/img/structure/B2585151.png)

![1-(6-fluorobenzo[d]thiazol-2-yl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one](/img/structure/B2585153.png)

![3-(4-chlorophenyl)sulfanyl-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2585154.png)

![2-[[5-Butan-2-ylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2585155.png)

![1-((2-(Dimethylamino)ethyl)amino)-3-methyl-2-(2-methylallyl)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B2585156.png)

![9-(2,5-dimethylbenzyl)-3-(4-ethoxyphenyl)-5,7-dimethyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2585157.png)

![3-cyano-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide](/img/structure/B2585159.png)

![[3-(3-Chlorophenyl)oxetan-3-yl]methanol](/img/structure/B2585160.png)

![Tert-butyl 3-oxo-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B2585165.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2585173.png)